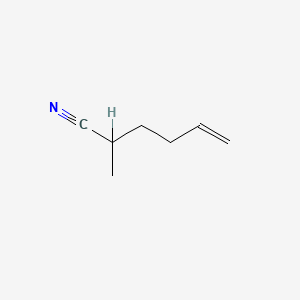

2-methylhex-5-enenitrile

Description

Contextual Significance within Unsaturated Nitrile Derivatives

Unsaturated nitriles are a pivotal class of compounds in organic chemistry, serving as versatile building blocks for a multitude of more complex molecules. The significance of these compounds stems from the dual reactivity imparted by the carbon-carbon double bond and the cyano group. The cyano group is a highly valuable functional group that can be readily transformed into amines, amides, carboxylic acids, aldehydes, and ketones. This versatility makes unsaturated nitriles key intermediates in the synthesis of pharmaceuticals, natural products, and various heterocyclic compounds. ontosight.ai

The reactivity of the double bond in unsaturated nitriles allows for a variety of addition reactions. For instance, they are known to participate in Michael additions and cycloaddition reactions, further expanding their synthetic utility. Current time information in Atlanta, GA, US. The presence of both a nucleophilic (via the nitrile nitrogen) and electrophilic center (via the nitrile carbon and the double bond) allows for a diverse range of chemical transformations.

Interdisciplinary Relevance in Advanced Synthetic Transformations

The structural elements of 2-methylhex-5-enenitrile suggest its potential as a substrate in a variety of advanced synthetic transformations that have interdisciplinary relevance. The terminal alkene functionality can be a handle for metathesis reactions, hydroformylation, and various polymerization techniques, leading to the development of new materials. smolecule.com

Furthermore, the nitrile group can participate in sophisticated catalytic processes. For example, copper-catalyzed aminocyanation of alkenes has been demonstrated with structurally similar compounds like 2-hydroxy-2-methylhex-5-enenitrile, a reaction that forges new carbon-nitrogen and carbon-carbon bonds in a single step. nih.gov Such methodologies are highly sought after in medicinal chemistry for the rapid construction of libraries of potential drug candidates. The ability to introduce both a nitrogen-containing functionality and a versatile cyano group makes unsaturated nitriles like this compound valuable precursors in the synthesis of biologically active molecules. smolecule.com

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, its properties can be inferred from available data on its isomers and related compounds.

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound (Predicted/Supplier Data) | 5-Methylhex-5-enenitrile (Isomer) |

| CAS Number | 30316-00-8 lookchem.com | 50592-60-4 |

| Molecular Formula | C₇H₁₁N lookchem.com | C₇H₁₁N |

| Molecular Weight | 109.17 g/mol lookchem.com | 109.17 g/mol |

| Boiling Point | 98 °C at 100 Torr lookchem.com | 175.3 °C at 760 mmHg |

| Density | 0.821 g/cm³ lookchem.com | 0.824 g/cm³ |

Table 2: Representative Spectroscopic Data of Structurally Similar Compounds

The following table presents spectroscopic data for compounds structurally related to this compound, which can provide an indication of its expected spectral characteristics.

| Compound | 1H NMR (CDCl₃) δ [ppm] | 13C NMR (CDCl₃) δ [ppm] | IR (cm⁻¹) | Mass Spec (m/z) |

| 2-Methyl-5-hexenal | 9.63 (d, 1H), 5.72-5.87 (m, 1H), 4.92-5.08 (m, 2H), 2.32-2.45 (m, 1H), 2.00-2.15 (m, 2H), 1.54-1.78 (m, 2H), 1.11 (d, 3H) | Not available | Not available | Not available |

| 2-Methylhex-5-en-1-ol | 5.75-5.87 (m, 1H), 4.91-5.06 (m, 2H), 3.58-3.67 (m, 2H), 2.00-2.10 (m, 2H), 1.25-1.60 (m, 7H) | Not available | Not available | 88 (base peak) |

| (2S,4R)-2-amino-4-methyl-hex-5-enoic acid tandfonline.com | 5.72 (ddd, 1H), 5.14 (ddd, 1H), 5.06 (ddd, 1H), 3.49 (dd, 1H), 2.36 (br-sep, 1H), 1.96 (ddd, 1H), 1.67 (ddd, 1H), 1.07 (d, 3H) | 174.6, 143.9, 115.4, 54.7, 39.3, 36.1, 21.3 | Not available | Not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylhex-5-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-3-4-5-7(2)6-8/h3,7H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLQODBTEPJISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337532 | |

| Record name | 2-Methyl-5-hexenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30316-00-8 | |

| Record name | 2-Methyl-5-hexenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Organic Transformations and Reactivity Profiling of 2 Methylhex 5 Enenitrile

Functionalization Reactions of the Terminal Alkene Moiety

The terminal double bond in 2-methylhex-5-enenitrile is a key site for a variety of addition and cycloaddition reactions, enabling the introduction of new functional groups and the construction of complex molecular architectures.

Oxidative Transformations

While specific studies on the singlet oxygen peroxidation of this compound isomers are not extensively documented in readily available literature, the general reactivity of alkenes suggests that such transformations are feasible. The reaction would likely proceed through the characteristic ene reaction mechanism of singlet oxygen with an alkene possessing an allylic hydrogen, leading to the formation of an allylic hydroperoxide. The regioselectivity of this reaction would be influenced by the substitution pattern of the double bond and steric factors around the allylic protons.

Ene Reactions and Related Electrocyclic Transformations

The terminal alkene of this compound is a suitable "ene" component for ene reactions. wikipedia.org In this type of pericyclic reaction, the alkene reacts with an "enophile," a compound with a multiple bond, resulting in the formation of a new sigma bond, a shift of the double bond, and a 1,5-hydrogen shift. wikipedia.org These reactions can be promoted thermally or by Lewis acids, with the latter often providing higher yields and selectivities at lower temperatures. wikipedia.org For instance, the use of catalysts like dimethylaluminum chloride (Me2AlCl) has proven effective for ene reactions involving α,β-unsaturated aldehydes and ketones. wikipedia.org

Reactivity and Derivatization of the Nitrile Functional Group

The nitrile group is a versatile functional handle, capable of being transformed into a wide range of other nitrogen-containing functionalities and carbonyl derivatives. nih.gov Its electrophilic carbon atom and the nucleophilic nitrogen atom, along with the π-system of the triple bond, contribute to its diverse reactivity. nih.gov

Conversion to Other Nitrogen-Containing Functional Groups

The nitrile group of this compound can be readily converted into other important nitrogen-containing functional groups.

Amines: A common and effective method for the synthesis of primary amines is the reduction of nitriles using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This reaction proceeds through two successive nucleophilic additions of a hydride to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the primary amine, 2-methylhex-5-en-1-amine. libretexts.orgachemblock.com

Amides: The hydrolysis of nitriles, which can be catalyzed by either acid or base, is a fundamental method for the preparation of amides and, upon further hydrolysis, carboxylic acids. libretexts.org The mechanism involves the initial hydration of the nitrile to form an imidic acid, which then tautomerizes to the more stable amide.

Synthesis of Carbonyl Derivatives from Nitrile Precursors

The nitrile group can also serve as a precursor for the synthesis of various carbonyl compounds.

Aldehydes: The reduction of nitriles to aldehydes can be achieved using less reactive hydride reagents that deliver only one hydride equivalent. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this transformation, typically at low temperatures to prevent over-reduction to the amine. libretexts.org The reaction proceeds via an imine intermediate which is hydrolyzed upon workup to the aldehyde.

Carboxylic Acids: As mentioned previously, the complete hydrolysis of a nitrile under acidic or basic conditions leads to the formation of a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). libretexts.org This provides a straightforward route to 2-methylhex-5-enoic acid from this compound.

Ketones: The reaction of nitriles with organometallic reagents, such as Grignard reagents or organolithium compounds, followed by hydrolysis, is a classic method for the synthesis of ketones. libretexts.org The organometallic reagent adds to the electrophilic carbon of the nitrile to form an imine anion salt. libretexts.org Subsequent hydrolysis of this intermediate furnishes the ketone. libretexts.org

Rearrangement Chemistry and Skeletal Transformations of Methylhexene Nitriles

The carbon skeleton of methylhexene nitriles can undergo various rearrangement reactions, leading to the formation of new structural isomers. These transformations are often catalyzed by acids or transition metals and can involve sigmatropic rearrangements, cyclizations, or other complex skeletal reorganizations. researchgate.net For example, Cope and aza-Cope rearrangements are known to occur in related 1,5-diene and allyl vinyl amine systems, respectively, suggesting that under appropriate conditions, this compound could potentially undergo analogous transformations. researchgate.net Furthermore, the presence of both an alkene and a nitrile group opens up possibilities for intramolecular reactions, such as cyclization reactions. For instance, hex-5-enenitrile has been shown to undergo Ritter-type reactions with benzeneselenenyl chloride in acetonitrile. researchgate.net

Computational and Theoretical Investigations of 2 Methylhex 5 Enenitrile

Quantum-Chemical Studies on Reaction Mechanisms and Energetics

Quantum-chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For 2-methylhex-5-enenitrile, these studies can provide deep insights into the energetics of reactions involving its two primary functional groups: the nitrile and the terminal alkene.

One of the characteristic reactions of nitriles is nucleophilic addition to the electrophilic carbon of the cyano group. nih.gov Quantum-chemical methods can be employed to model the reaction pathway of a nucleophile, such as a hydride source or an organometallic reagent, approaching the nitrile. These calculations can determine the structure of the transition state and the activation energy (Ea) of the reaction. A lower activation energy indicates a more kinetically favorable reaction. For instance, the reduction of the nitrile to a primary amine using a hydride reagent can be modeled to understand the stepwise addition of hydride ions.

Similarly, the alkene moiety can undergo various reactions, most notably electrophilic addition. Quantum-chemical studies can elucidate the mechanism of reactions such as hydrohalogenation or hydration. By calculating the energies of the intermediates and transition states, the feasibility of different reaction pathways can be assessed.

| Reaction Type | Nucleophile/Electrophile | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic Addition to Nitrile | Hydride (H-) | MP2/6-311+G(d,p) | 22.5 |

| Nucleophilic Addition to Nitrile | Methyl Grignard (CH3MgBr) | B3LYP/6-31G(d) | 18.2 |

| Electrophilic Addition to Alkene | Proton (H+) | CCSD(T)/aug-cc-pVTZ | 15.8 |

| Electrophilic Addition to Alkene | Bromine (Br2) | M06-2X/def2-TZVP | 12.1 |

These theoretical studies not only provide quantitative data on reaction energetics but also offer a detailed picture of the geometric changes and electronic rearrangements that occur during a chemical transformation.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation and Regioselectivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for elucidating reaction mechanisms and predicting the regioselectivity of reactions in molecules with multiple potential reaction sites, such as this compound.

The presence of both a nitrile and an alkene group raises questions of chemoselectivity (which group reacts) and, in the case of the alkene, regioselectivity (where a reagent adds across the double bond). DFT calculations can be used to model the attack of an electrophile, such as a proton from an acid, on the double bond of this compound. According to Markovnikov's rule, the proton should add to the carbon atom that results in the formation of the more stable carbocation. libretexts.orglibretexts.org DFT can be used to calculate the energies of the two possible carbocation intermediates: a primary carbocation (if the proton adds to C-5) and a secondary carbocation (if the proton adds to C-6). The calculated energies will show that the secondary carbocation is significantly more stable, thus predicting the regioselectivity of the addition.

Furthermore, DFT can be used to investigate pericyclic reactions, such as cycloadditions, involving the alkene. By calculating the activation barriers for different possible cycloaddition pathways, the most likely product can be predicted.

The following table presents hypothetical DFT-calculated energies to illustrate the prediction of regioselectivity in the hydrobromination of this compound. The data is based on established principles of carbocation stability.

| Reaction Pathway | Intermediate | DFT Functional | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Protonation at C-6 (Markovnikov) | Secondary Carbocation at C-5 | B3LYP | 6-311+G(d,p) | 0.0 (Reference) |

| Protonation at C-5 (Anti-Markovnikov) | Primary Carbocation at C-6 | B3LYP | 6-311+G(d,p) | +15.2 |

The significant energy difference between the two possible carbocation intermediates strongly supports the formation of the product predicted by Markovnikov's rule, where the bromine atom adds to the more substituted carbon (C-5).

Conformational Analysis and Stereochemical Modeling

The presence of a chiral center at C-2 and the flexibility of the hexane (B92381) chain make the conformational analysis and stereochemical modeling of this compound a complex but crucial area of study. rsc.org Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformations.

Conformational analysis of flexible molecules involves systematically rotating the single bonds in the carbon chain and calculating the energy of each resulting conformer. libretexts.org This process can identify several low-energy conformers that are likely to be populated at room temperature. The relative energies of these conformers are determined by a combination of factors, including steric hindrance and torsional strain. libretexts.org For this compound, the interactions between the methyl group at C-2, the nitrile group, and the rest of the aliphatic chain will dictate the preferred spatial arrangements.

The following table provides a hypothetical set of relative energies for different conformers of (R)-2-methylhex-5-enenitrile, illustrating the kind of data that would be obtained from a computational conformational analysis.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C3-C4-C5-C6) | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| A | 60° (gauche) | 180° (anti) | B3LYP/6-31G(d) | 0.00 |

| B | 180° (anti) | 180° (anti) | B3LYP/6-31G(d) | 0.85 |

| C | 60° (gauche) | 60° (gauche) | B3LYP/6-31G(d) | 1.52 |

| D | -60° (gauche) | 180° (anti) | B3LYP/6-31G(d) | 2.10 |

This analysis would reveal that the molecule exists as a mixture of several stable conformers, with the most stable one (Conformer A) having a specific arrangement of its carbon backbone. Understanding the conformational preferences is essential for a complete picture of the molecule's structure and reactivity.

Advanced Spectroscopic Characterization Methodologies for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-methylhex-5-enenitrile. A complete NMR analysis would involve a suite of one-dimensional (¹H and ¹³C) and two-dimensional experiments to establish through-bond and through-space correlations between nuclei.

Application of 2D NMR Techniques (e.g., COSY, HSQC)

To unravel the complex spin systems and confirm the carbon framework of this compound, 2D NMR techniques are paramount.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, the following correlations would be expected:

The vinyl protons at the C5-C6 double bond would show strong cross-peaks to each other.

The C5 proton would show a correlation to the adjacent methylene (B1212753) protons at C4.

The C4 protons would, in turn, correlate with the C3 methylene protons.

The C3 protons would show a correlation to the methine proton at C2.

The C2 proton would exhibit cross-peaks to both the C3 methylene protons and the protons of the C2-methyl group.

These correlations would allow for the sequential assignment of all protons along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom. nih.govmagritek.com This is crucial for assigning the ¹³C NMR spectrum. For instance, the proton signals identified via COSY would be used to assign the signals in the ¹³C spectrum for C2, C3, C4, C5, C6, and the methyl carbon. The nitrile carbon (C1) and the quaternary carbon of the methyl group would not show a correlation in a standard HSQC experiment as they bear no directly attached protons.

Interactive Data Table: Predicted ¹H-¹³C HSQC Correlations for this compound

| Proton (¹H) Signal | Expected Carbon (¹³C) Correlation |

| H2 (methine) | C2 |

| H3 (methylene) | C3 |

| H4 (methylene) | C4 |

| H5 (vinyl) | C5 |

| H6 (vinyl) | C6 |

| -CH₃ (methyl) | C-methyl |

NOESY Spectroscopy for Stereospecific Assignments and Conformation

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. libretexts.orglibretexts.orgyoutube.com This is particularly valuable for determining stereochemistry and preferred conformations in flexible molecules.

For this compound, a chiral center exists at C2. While this specific molecule does not have geometric isomers at the double bond, NOESY could provide insights into its conformational preferences.

Through-Space Correlations: A NOESY experiment would reveal through-space interactions between protons that are close to each other (typically within 5 Å). youtube.com For example, correlations might be observed between:

The protons of the C2-methyl group and the methylene protons at C3 and C4, depending on the rotational conformation around the C2-C3 and C3-C4 bonds.

The methine proton at C2 and the methylene protons at C3.

Protons along the aliphatic chain (e.g., between C3 and C5) if the molecule adopts a folded conformation.

The presence and intensity of these NOESY cross-peaks would allow for the construction of a 3D model of the molecule's most stable conformation in solution.

Mass Spectrometry (MS) for Reaction Progress Monitoring and Product Identification

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

In the context of this compound, MS would be used to:

Confirm Molecular Weight: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (109.17 g/mol ).

Monitor Reaction Progress: During the synthesis of this compound, MS could be used to track the disappearance of starting materials and the appearance of the product.

Identify Products and Byproducts: By analyzing the mass-to-charge ratio (m/z) of the ions produced, MS can identify the desired product and any potential impurities or side-products.

Fragmentation Analysis: Upon ionization in the mass spectrometer, the molecular ion of this compound would undergo fragmentation. libretexts.orgchemguide.co.uk Predicting the exact fragmentation pathway requires experimental data, but some likely fragmentation patterns based on the structure would include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 94.

Loss of an allyl radical (•CH₂CH=CH₂): Cleavage of the C3-C4 bond could lead to a fragment at m/z 68.

Cleavage adjacent to the nitrile group: Fragmentation of the C2-C3 bond could also occur.

The observed fragmentation pattern would serve as a fingerprint for this compound, aiding in its identification and structural confirmation.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Neutral Loss | Predicted m/z |

| [C₆H₈N]⁺ | •CH₃ | 94 |

| [C₄H₆N]⁺ | •C₃H₅ (allyl radical) | 68 |

Q & A

Q. What are the standard synthetic routes for 2-methylhex-5-enenitrile, and how can experimental parameters be optimized?

The compound is typically synthesized via nitrile alkylation or cyanation reactions. For example, allylic halides or alkenes can undergo nucleophilic substitution with cyanide sources (e.g., KCN or NaCN) under phase-transfer catalysis. Optimization involves tuning solvent polarity (e.g., DMF or THF), reaction temperature (60–100°C), and catalyst selection (e.g., tetrabutylammonium bromide). Purity is confirmed via GC-MS or HPLC .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

Q. How should researchers address the compound’s instability during storage?

Store under inert atmosphere (N/Ar) at –20°C to prevent oxidation or hydrolysis. Use amber vials to minimize light-induced degradation. Regularly monitor purity via NMR or GC-MS .

Q. What are common applications of this compound in organic synthesis?

It serves as a precursor for:

- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce nitrile-functionalized alkyl chains.

- Cycloadditions : Diels-Alder reactions to form nitrile-containing cyclohexenes. Reaction conditions (e.g., Lewis acid catalysts like BF) must be tailored to preserve the nitrile group .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly regarding stereochemical outcomes?

Mechanistic studies employ:

Q. How should contradictory data on reaction yields or selectivity be resolved?

Discrepancies often arise from impurities or unaccounted variables (e.g., trace moisture). Solutions include:

- Replication : Independent validation across labs with standardized protocols.

- Advanced analytics : High-resolution MS or 2D NMR (e.g., COSY, HSQC) to detect side products.

- Meta-analysis : Compare datasets from peer-reviewed studies, noting solvent/catalyst variations .

Q. What methodologies enhance reproducibility in synthesis and characterization?

- Detailed protocols : Report exact molar ratios, catalyst loadings, and quenching methods.

- Open data practices : Share raw NMR/GC-MS files in repositories like Zenodo for peer scrutiny.

- Inter-lab calibration : Use certified reference materials (CRMs) for instrument validation .

Q. How can computational models predict the compound’s reactivity in novel reactions?

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways.

- Density Functional Theory (DFT) : Calculate activation energies for proposed mechanisms (e.g., nitrile participation in cycloadditions).

- Machine learning : Train models on existing reaction databases to predict optimal conditions .

Q. What ethical standards apply when publishing research on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.